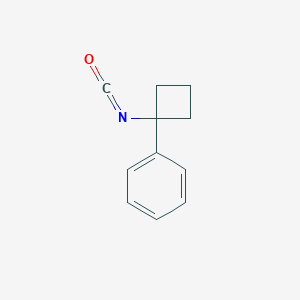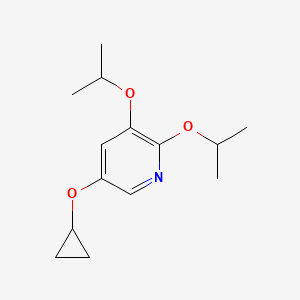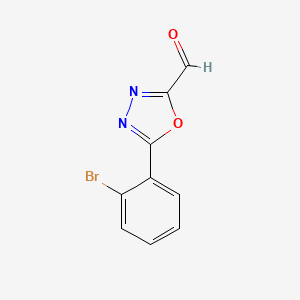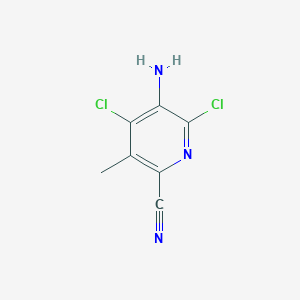
5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H4Cl2N3 This compound is characterized by the presence of amino, chloro, methyl, and nitrile functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of 3-methylpyridine followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The chloro groups in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or other reduced products.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays and as a precursor for bioactive molecules.
Medicine: The compound’s derivatives are explored for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The presence of electron-withdrawing chloro groups and electron-donating amino groups can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-4,6-dichloro-2-methylpyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: Compared to its analogs, 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile exhibits unique reactivity due to the presence of the nitrile group, which can participate in additional chemical transformations. Its specific substitution pattern on the pyridine ring also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various applications.
Eigenschaften
Molekularformel |
C7H5Cl2N3 |
|---|---|
Molekulargewicht |
202.04 g/mol |
IUPAC-Name |
5-amino-4,6-dichloro-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-4(2-10)12-7(9)6(11)5(3)8/h11H2,1H3 |
InChI-Schlüssel |
UAPOYHJPQUFACR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=C1Cl)N)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


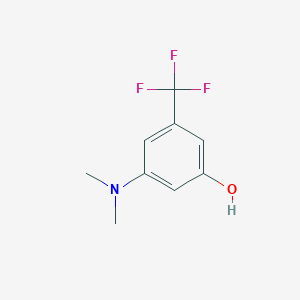

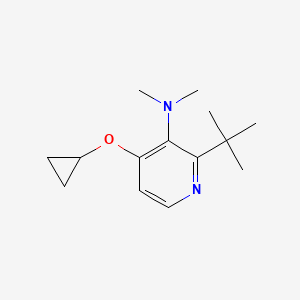
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

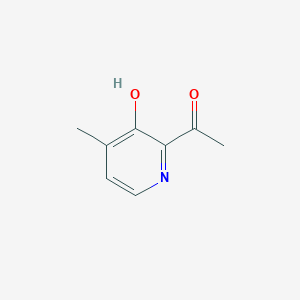
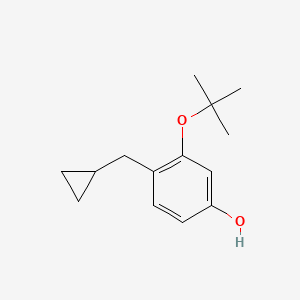
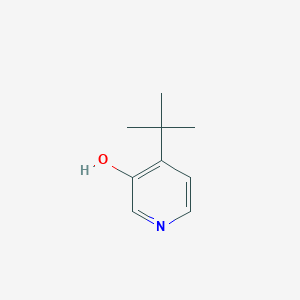

![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
![(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)
